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Compound of Interest |

1-(Chloromethyl)-2,3,4-
Compound Name:
trimethoxybenzene
CAS No.: 1133-49-9
Cat. No.: B074109
. J

Executive Summary & ldentification Status

In the context of Trimetazidine dihydrochloride analytical profiling, "Impurity 5" is a designation
frequently appearing in commercial reference standard catalogs (e.g., Klivon, certain LGC
datasets) which corresponds to the pharmacopoeial standard Trimetazidine EP Impurity B.

This guide provides a definitive chemical identification and characterization workflow for this
specific impurity, scientifically identified as 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine. This
compound is a critical process-related impurity arising from the over-alkylation of the piperazine
backbone during active pharmaceutical ingredient (API) synthesis.

Core Chemical Identity Table
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Attribute Detail

Trimetazidine Impurity 5 (Vendor Specific) /
Impurity B (EP/USP)

Common Name

Chemical Name 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine

) 1257-19-8 (Primary), 2067-96-1 (Alternate
CAS Registry Numbers

Registry)
Molecular Formula C24H34N206
Molecular Weight 446.54 g/mol
Structural Feature Symmetric bis-alkylated piperazine
Regulatory Status Specified Impurity in EP/USP Monographs

Formation Mechanism & Origin[4][5]

Understanding the origin of Impurity 5 is a prerequisite for control. It is not a degradation
product but a process-related impurity formed during the nucleophilic substitution or reductive
amination steps of Trimetazidine synthesis.

The Over-Alkylation Pathway

The synthesis of Trimetazidine typically involves the coupling of piperazine (or N-formyl
piperazine followed by deprotection) with a 2,3,4-trimethoxybenzyl electrophile (halide or
aldehyde). Impurity 5 forms when the mono-substituted product (Trimetazidine) competes with
the unsubstituted piperazine for the alkylating agent.

Key Driver: Excess alkylating agent or poor stoichiometry control promotes the second attack
on the secondary amine of Trimetazidine.
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Figure 1: Kinetic pathway showing the consecutive reaction leading to Impurity 5. k2 represents
the rate constant for the formation of the impurity.

Analytical Identification Strategy

To validate the identity of Impurity 5, a multi-modal approach combining Chromatography, Mass
Spectrometry, and NMR is required.[1] The symmetry of the molecule is its most distinguishing
spectroscopic feature.

High-Performance Liquid Chromatography (HPLC)

Impurity 5 is significantly more lipophilic than Trimetazidine due to the addition of a second
trimethoxybenzyl group and the loss of the ionizable secondary amine proton.

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 pum)

Mobile Phase A: Phosphate buffer (pH 3.0) + lon pairing agent (Octanesulfonate)

Mobile Phase B: Acetonitrile

Elution Order:

o Piperazine (Void volume)

o Trimetazidine (Main Peak)

o Impurity 5 (Late eluter, RRT ~ 1.8 - 2.0)

Why this matters: The high hydrophobicity means Impurity 5 often requires a gradient ramp to
high organic % (e.g., >60% ACN) to elute within a reasonable runtime. Isocratic methods
designed for TMZ alone may leave Impurity 5 on the column, leading to carryover.

Mass Spectrometry (LC-MS/MS)

Mass spectrometry provides the definitive confirmation of molecular weight and structural
connectivity.
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¢ lonization: ESI Positive Mode

e Precursor lon: [M+H]* =447.2 m/z

» Fragmentation Pattern:

o The molecule cleaves at the benzylic C-N bond.

o Major Fragment (Base Peak): m/z 181.1 (2,3,4-Trimethoxybenzyl cation). This is the
characteristic "fingerprint” ion for this class of compounds.

o Secondary Fragment: m/z 267.1 (Trimetazidine cation formed by loss of one benzyl
group).

Precursor lon
[M+H]+ = 447.2

C-N Bond Cleavage Benzylic Cleavage - -Loss of 180 Da

A
Neutral Loss
(Trimethoxybenzyl moiety)

Fragment B (Base Peak)
[Trimethoxybenzyl]+ = 181.1

Fragment A
[Trimetazidine]+ = 267.1

Click to download full resolution via product page

Figure 2: MS/MS fragmentation logic. The m/z 181 ion is the diagnostic tropylium-like cation
common to Trimetazidine derivatives.

Nuclear Magnetic Resonance (NMR)

NMR confirms the symmetric nature of Impurity 5, distinguishing it from asymmetric impurities
(like Impurity E or F).

e 'H NMR (DMSO-ds):

o Symmetry: You will observe one set of signals for the two benzyl groups and the
piperazine core, but with double the integration intensity compared to the API.
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o Piperazine Ring: A singlet (or tight multiplet) at ~2.40 ppm (8H), indicating chemical
equivalence of all piperazine protons due to the symmetric substitution. In Trimetazidine
(API), these appear as two distinct triplets.

o Aromatic Protons: A doublet (J~8Hz) integrating to 4H (2 protons per ring X 2 rings).

o Methoxy Groups: Three singlets (or two if overlap occurs) integrating to 18H total (9H x 2).

Control & Mitigation Protocols

To maintain Impurity 5 below the ICH Q3A qualification threshold (typically <0.15%), the
following process controls are mandatory:

» Stoichiometry Management: Maintain the ratio of Piperazine to Alkylating Agent > 1:1
(excess piperazine). This statistically favors mono-alkylation.

o Addition Mode: Add the alkylating agent slowly to a concentrated solution of piperazine. This
ensures the concentration of unreacted piperazine always exceeds that of the mono-product
(TMZ) at the reaction site.

o Purification: Impurity 5 is significantly less soluble in acidic aqueous media than TMZ. An
acid-base workup (dissolving crude in dilute HCI, washing with non-polar solvent like
Toluene) effectively extracts the lipophilic Impurity 5 into the organic layer while TMZ remains
in the aqueous phase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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